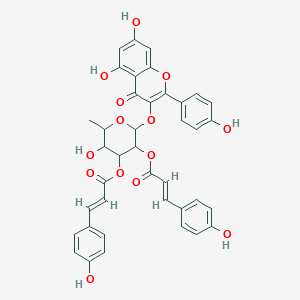
Platanoside
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Platanoside is a natural compound found in the leaves and bark of the plant Platanus orientalis. It belongs to the class of oligomeric proanthocyanidin glycosides, which are known for their antioxidant and anti-inflammatory properties .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Platanoside is typically isolated from the trunk bark of Platanus orientalis. The process involves extracting the bark with aqueous ethanol, followed by fractionation based on the polarity of the organic solvents. The fractions are then subjected to column chromatography over finely crystalline cellulose and gel filtration over Sephadex LH-20 to isolate pure oligomeric glycosylated proanthocyanidins .
Industrial Production Methods
Industrial production of this compound involves large-scale extraction and purification processes. The bark is harvested and processed using similar extraction techniques as in laboratory settings but on a larger scale. The use of advanced chromatography and filtration methods ensures the purity and quality of the compound .
Analyse Des Réactions Chimiques
Types of Reactions
Platanoside undergoes several types of chemical reactions, including:
Alkaline Cleavage: This reaction produces phloroglucinol and protocatechoic acid from the catechin blocks.
Common Reagents and Conditions
Hydrolysis: Typically carried out under acidic or basic conditions.
Alkaline Cleavage: Conducted using alkaline reagents such as sodium hydroxide.
Major Products Formed
- Phloroglucinol
- Protocatechoic Acid
Applications De Recherche Scientifique
Platanoside has been the subject of extensive scientific research due to its diverse applications:
- Anti-inflammatory and Antioxidant Properties : this compound has shown significant anti-inflammatory and antioxidant effects, making it a potential candidate for treating various inflammatory diseases.
- Antibacterial Activity : It has demonstrated inhibitory effects against methicillin-resistant Staphylococcus aureus and glycopeptide-resistant Enterococcus faecium .
- Cytotoxic Activity : this compound exhibits cytotoxic activity against human leukaemic cell lines, suggesting potential applications in cancer therapy.
- Anti-ageing Potential : Studies have shown that this compound can delay ageing-related decline in various organisms, including Drosophila flies and human fibroblasts.
Mécanisme D'action
Platanoside exerts its effects through several mechanisms:
- Inhibition of Oxidative Stress : this compound inhibits oxidative stress and related downstream responses, including inflammatory diseases .
- Binding to Molecular Targets : Docking simulations have shown that this compound binds to antibacterial targets such as DNA gyrase subunit B and human matrix metallopeptidase catalytic domains .
- Activation of Proteostatic Mechanisms : this compound activates proteostatic mechanisms, which help in maintaining protein homeostasis and delaying ageing.
Comparaison Avec Des Composés Similaires
Platanoside is unique among oligomeric proanthocyanidin glycosides due to its specific structure and biological activities. Similar compounds include:
- Epicatechin : A flavonoid with antioxidant properties.
- Catechin : Known for its anti-inflammatory and antioxidant effects.
- Kaempferol Rhamnoside : Exhibits antibacterial activity against drug-resistant bacterial strains .
This compound stands out due to its potent antibacterial and anti-ageing properties, making it a promising candidate for further research and development.
Propriétés
Formule moléculaire |
C39H32O14 |
|---|---|
Poids moléculaire |
724.7 g/mol |
Nom IUPAC |
[2-[5,7-dihydroxy-2-(4-hydroxyphenyl)-4-oxochromen-3-yl]oxy-5-hydroxy-3-[(E)-3-(4-hydroxyphenyl)prop-2-enoyl]oxy-6-methyloxan-4-yl] (E)-3-(4-hydroxyphenyl)prop-2-enoate |
InChI |
InChI=1S/C39H32O14/c1-20-33(47)36(51-30(45)16-6-21-2-10-24(40)11-3-21)38(52-31(46)17-7-22-4-12-25(41)13-5-22)39(49-20)53-37-34(48)32-28(44)18-27(43)19-29(32)50-35(37)23-8-14-26(42)15-9-23/h2-20,33,36,38-44,47H,1H3/b16-6+,17-7+ |
Clé InChI |
HKZIBACORRUGAC-KGMKFKQSSA-N |
SMILES isomérique |
CC1C(C(C(C(O1)OC2=C(OC3=CC(=CC(=C3C2=O)O)O)C4=CC=C(C=C4)O)OC(=O)/C=C/C5=CC=C(C=C5)O)OC(=O)/C=C/C6=CC=C(C=C6)O)O |
SMILES |
CC1C(C(C(C(O1)OC2=C(OC3=CC(=CC(=C3C2=O)O)O)C4=CC=C(C=C4)O)OC(=O)C=CC5=CC=C(C=C5)O)OC(=O)C=CC6=CC=C(C=C6)O)O |
SMILES canonique |
CC1C(C(C(C(O1)OC2=C(OC3=CC(=CC(=C3C2=O)O)O)C4=CC=C(C=C4)O)OC(=O)C=CC5=CC=C(C=C5)O)OC(=O)C=CC6=CC=C(C=C6)O)O |
melting_point |
190-193°C |
Description physique |
Solid |
Synonymes |
platanoside |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


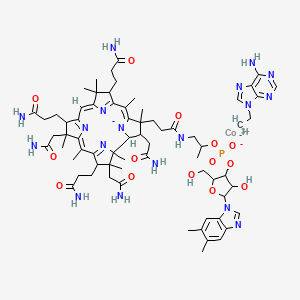

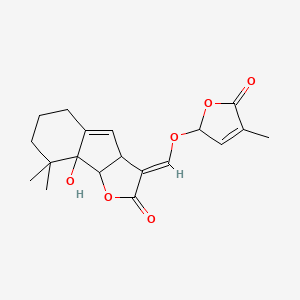
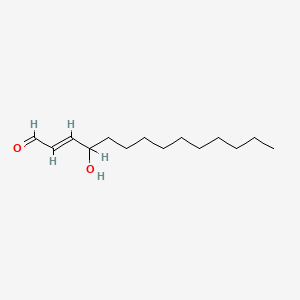
![(2S,3R)-3-hydroxy-N-[3-[(2R,3S,6S,8S)-8-[(E,3S,6S)-6-hydroxy-3,5-dimethylhept-4-enyl]-3-methyl-1,7-dioxaspiro[5.5]undecan-2-yl]propyl]-2-methyl-4-[[2-[(2S,3S,6R)-3-methyl-6-[(E)-2-oxopent-3-enyl]oxan-2-yl]acetyl]amino]butanamide](/img/structure/B1234406.png)
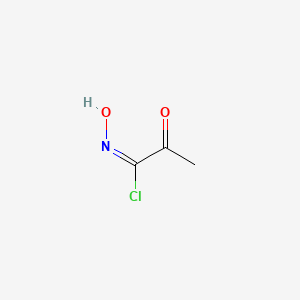

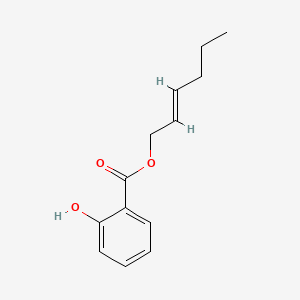


![(1S,9R,11S,12Z,14Z,19Z,22R)-9,11-dihydroxy-22-methyl-6,23-dioxa-26-thia-2,17,27-triazatricyclo[17.5.2.14,7]heptacosa-4,7(27),12,14,19-pentaene-3,18,24-trione](/img/structure/B1234420.png)

![(3E,5E,7E,9E,11E,13E,15E,17E)-1-[(1S,4S)-1,4-dihydroxy-2,2-dimethyl-6-methylidenecyclohexyl]-18-[(1R,4R)-4-hydroxy-2,6,6-trimethylcyclohex-2-en-1-yl]-3,7,12,16-tetramethyloctadeca-3,5,7,9,11,13,15,17-octaen-2-one](/img/structure/B1234423.png)
![(1R,3Z)-3-[(2E)-2-[(1R,3aS,7aR)-1-[(2R)-6-fluoro-6-methylheptan-2-yl]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylidenecyclohexan-1-ol](/img/structure/B1234424.png)
